Tris(3-chlorophenyl)gallane

Description

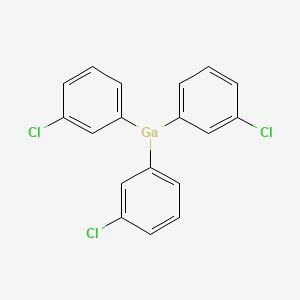

Tris(3-chlorophenyl)gallane is an organogallium compound with the formula $ \text{Ga}(3\text{-ClC}6\text{H}4)_3 $, where gallium is bonded to three 3-chlorophenyl substituents. The IUPAC substitutive name for this compound is this compound .

Properties

CAS No. |

58448-02-5 |

|---|---|

Molecular Formula |

C18H12Cl3Ga |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

tris(3-chlorophenyl)gallane |

InChI |

InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |

InChI Key |

DMKVHYQFLKWRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)Cl)C3=CC=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(3-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 3-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl

Industrial Production Methods: While specific industrial production methods for tris(3-chlorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Tris(3-chlorophenyl)gallium can undergo various chemical reactions, including:

Substitution Reactions: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, although specific examples involving tris(3-chlorophenyl)gallium are limited.

Common Reagents and Conditions:

Substitution Reactions: These typically require nucleophilic reagents and may be facilitated by catalysts or specific solvents.

Oxidation and Reduction Reactions: Common oxidizing agents include peroxides and halogens, while reducing agents might include hydrides or metals.

Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups attached to the phenyl rings.

Scientific Research Applications

Chemistry: It can be used as a precursor for synthesizing other organogallium compounds.

Biology and Medicine:

Mechanism of Action

The mechanism by which tris(3-chlorophenyl)gallium exerts its effects, particularly in biological systems, is not fully understood. it is believed that the gallium ion can mimic iron ions, disrupting processes that depend on iron. This can lead to the inhibition of cellular functions that are critical for the survival of certain cancer cells.

Comparison with Similar Compounds

Tris(phosphino)gallane (P3Ga) Complexes

Example : Tripodal $ \text{P}3\text{GaFe–N}2 $ complexes .

- Substituents: Phosphino ligands (electron-donating, π-accepting).

- Electronic Effects : The apical gallium atom in $ \text{P}3\text{GaFe–N}2 $ acts as a Lewis acid, polarizing the $ \text{N}_2 $ ligand for catalytic reduction.

- Catalytic Activity : In $ \text{N}2 $-to-$ \text{NH}3 $ conversion, $ \text{P}3\text{GaFe} $ produces $ 2.7 \pm 0.2 $ equiv $ \text{NH}3 $, significantly less than the boron analogue ($ \text{P}_3\text{BFe} $) due to reduced geometric flexibility and competing hydrogen evolution .

Tris(dimethylamino)gallane

Example : Attempted synthesis and thermal decomposition studies .

- Substituents: Dimethylamino groups (strongly electron-donating).

- Stability: Dimethylamino ligands enhance thermal stability, making tris(dimethylamino)gallane a precursor for gallium nitride (GaN) nanomaterials via decomposition .

Halogenated Gallane Derivatives

Example: Trans-bis[dichloro(m-(tris(t-butyl)silyl)phosphino)gallane] .

- Substituents: Chlorine and phosphino ligands.

- Electronic Properties : Exhibits large spin–spin coupling constants ($ \Delta J_{\text{HP}} = 277 \, \text{Hz} $), attributed to hyperconjugative interactions between gallium and phosphorus .

Data Table: Key Comparative Properties

Research Findings and Implications

- Electronic Structure: The electron-withdrawing nature of 3-chlorophenyl groups in this compound may reduce gallium’s Lewis acidity compared to tris(phosphino)gallane, impacting catalytic activity .

- Steric Effects : Bulky aryl substituents could improve stability but hinder access to reactive sites, a critical factor in catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.